molecular formula C19H25NO4 B7791046 Tetramethrin CAS No. 66525-27-7

Tetramethrin

Cat. No.: B7791046
CAS No.: 66525-27-7
M. Wt: 331.4 g/mol
InChI Key: CXBMCYHAMVGWJQ-UHFFFAOYSA-N
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Description

Tetramethrin is a potent synthetic insecticide belonging to the pyrethroid family. It is a white crystalline solid with a melting point ranging from 65 to 80 degrees Celsius. The compound is commonly used in household insecticide products due to its effectiveness in targeting the nervous system of insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethrin is synthesized through a series of chemical reactions involving the esterification of chrysanthemic acid with 3,4,5,6-tetrahydrophthalic anhydride. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization and filtration processes. The final product is a mixture of stereoisomers, which are separated using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Tetramethrin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or dehydrogenated compounds, depending on the specific reaction conditions .

Scientific Research Applications

Tetramethrin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of pyrethroid insecticides and their environmental impact.

    Biology: Investigated for its effects on the nervous system of insects and other organisms.

    Medicine: Studied for its potential use in developing new insecticidal formulations with improved efficacy and safety profiles.

    Industry: Widely used in the production of household insecticides and pest control products

Mechanism of Action

Tetramethrin exerts its insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects. It prolongs the open phase of the sodium channel gates, leading to continuous nerve excitation and eventual paralysis of the insect. This mechanism is similar to other pyrethroid insecticides, making this compound highly effective in controlling insect populations .

Comparison with Similar Compounds

  • Permethrin
  • Cypermethrin
  • Deltamethrin
  • Resmethrin

Comparison: Tetramethrin is unique among pyrethroid insecticides due to its rapid knockdown effect on insects, making it particularly effective in household pest control. Compared to permethrin and cypermethrin, this compound has a shorter environmental persistence, which reduces its long-term impact on non-target organisms. Additionally, this compound’s stereoisomeric composition contributes to its distinct insecticidal properties .

Properties

IUPAC Name

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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InChI

InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3
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InChI Key

CXBMCYHAMVGWJQ-UHFFFAOYSA-N
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Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C
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Molecular Formula

C19H25NO4
Record name TETRAMETHRIN
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DSSTOX Substance ID

DTXSID6032649
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Molecular Weight

331.4 g/mol
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Physical Description

Tetramethrin appears as colorless crystals with slight odor. Non corrosive. Used as an insecticide., Colorless crystals; [CAMEO], COLOURLESS CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., YELLOW OR BROWN VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

180-190 °C at 0.1 mm Hg
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Solubility

Methanol (53 g/kg), hexane (20 g/kg), xylene (1 g/kg), acetone, toluene., In acetone, ethanol, methanol, hexane, n-octanol all >2 g/100 mL, In water, 1.83 mg/L at 25 °C., Solubility in water: none
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Density

1.108 at 20 °C/20 °C, 1.11 g/cm³, Relative density (water = 1): 1.1
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Vapor Pressure

0.00000708 [mmHg], 7.1X10-6 mm Hg at 30 °C, Vapor pressure, Pa at 20 °C:, Vapor pressure, Pa at 20 °C: 10
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Mechanism of Action

Type I and type II pyrethroids are known to modulate the sodium channel to cause persistent openings during depolarization and upon repolarization. Although there are some similarities between the two types of pyrethroids in their actions on sodium channels, the pattern of modification of sodium currents is different between the two types of pyrethroids. In the present study, interactions of the type I pyrethroid tetramethrin and the type II pyrethroid deltamethrin at rat hippocampal neuron sodium channels were investigated using the inside-out single-channel patch clamp technique. Deltamethrin-modified sodium channels opened much longer than tetramethrin-modified sodium channels. When 10 uM tetramethrin was applied to membrane patches that had been exposed to 10 uM deltamethrin, deltamethrin-modified prolonged single sodium currents disappeared and were replaced by shorter openings which were characteristic of tetramethrin-modified channel openings. These single-channel data are compatible with previous whole-cell competition study between type I and type II pyrethroids. These results are interpreted as being due to the displacement of the type II pyrethroid molecule by the type I pyrethroid molecule from the same binding site or to the allosteric interaction of the two pyrethroid molecules at separate sodium channel sites., Pyrethroid insecticides may be classified into two groups: type I pyrethroids lack a cyano group in the alpha-position, whereas type II pyrethroids have a cyano group. Both types prolong the sodium channel current thereby causing hyperexcitability ... . The mechanism of pyrethroid modulation of sodium currents was studied by the whole-cell patch-clamp technique with rat dorsal root ganglion neurons. Both deltamethrin (type II) and tetramethrin (type I) acted on both tetrodotoxin-sensitive and tetrodotoxin-resistant channels in a qualitatively similar manner and some quantitative differences were derived from different kinetics. During repetitive stimulation in the presence of deltamethrin, leak current increased due to accumulation of prolonged tail currents, explaining the apparent use-dependent modification. For tetramethrin-modified channels, such accumulation was much less because of faster kinetics. Slowing of the kinetics of sodium channel activation by deltamethrin was revealed even after the fast inactivation had been removed by papain. The kinetics of deltamethrin-modified sodium channels was fitted better by the equation that contained two activation components than that with one component. Deltamethrin caused a large shift of the conductance-voltage curve in the direction of hyperpolarization. Cell-attached patch-clamp experiments revealed that deltamethrin had much smaller mobility in the cell membrane than tetramethrin. It was concluded that the apparent use dependence of deltamethrin modification of sodium channels was due primarily to the accumulation of prolonged tail currents during repetitive stimulation and that the sodium channel activation mechanism is the major target of pyrethroids., Tetramethrin greatly prolongs the sodium current during step depolarization and the sodium tail current associated with step repolarization of the squid axon membrane. Non-linear current-voltage relationships for the sodium tail current were analyzed to assess the open sodium channel properties, which included the permeation of various cations, calcium block, and cation selectivity. Tetramethrin had no effect on any of these properties. It was concluded that tetramethrin modifies the sodium channel gating mechanism without affecting the pore properties., 1R,trans-Tetramethrin markedly prolongs the open time of single sodium channels recorded by the gigaohmseal voltage clamp technique in a membrane patch excised from the N1E-115 neuroblastoma cell. Single channel conductance is not altered by tetramethrin. The modification by tetramethrin occurs in an all or nothing manner in a population of sodium channels. The observed tetramethrin-induced modification of single sodium channels is compatible with previous sodium current data from axons., For more Mechanism of Action (Complete) data for TETRAMETHRIN (14 total), please visit the HSDB record page.
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Color/Form

White crystalline solid, Colorless crystals

CAS No.

7696-12-0, 66525-27-7
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Melting Point

68-70 °C, MP: 60-80 °C /Technical/, 60-80 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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